3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide
Description
This compound (CAS: 478653-67-7) is a benzotriazole-based hydrazide derivative characterized by a 1H-benzo[d][1,2,3]triazole core linked to a propanehydrazide chain substituted with a p-tolyl ethylidene group . Benzotriazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and anti-inflammatory properties .
Properties
CAS No. |
478653-67-7 |
|---|---|
Molecular Formula |
C18H19N5O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C18H19N5O/c1-13-7-9-15(10-8-13)14(2)19-21-18(24)11-12-23-17-6-4-3-5-16(17)20-22-23/h3-10H,11-12H2,1-2H3,(H,21,24)/b19-14+ |
InChI Key |
YNNIQCHYGBQPAC-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CCN2C3=CC=CC=C3N=N2)/C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CCN2C3=CC=CC=C3N=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-(p-tolyl)ethylidene)propanehydrazide typically involves a multi-step process:
Formation of the Benzo[d][1,2,3]triazole Core: This step often involves the cyclization of o-phenylenediamine with sodium nitrite in acidic conditions to form the benzo[d][1,2,3]triazole ring.
Attachment of the Propane Chain: The benzo[d][1,2,3]triazole is then reacted with a suitable alkylating agent to introduce the propane chain.
Formation of the Hydrazide Group: The final step involves the condensation of the intermediate with p-tolylhydrazine under reflux conditions to form the desired hydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the hydrazide group, potentially yielding amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield azides, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The triazole ring is known for its bioactivity, which can be harnessed in drug discovery.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities. The presence of the triazole ring is particularly significant due to its known pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of dyes and pigments.
Mechanism of Action
The mechanism by which 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N’-(1-(p-tolyl)ethylidene)propanehydrazide exerts its effects is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, influencing their function.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound differs from analogs primarily in the substituents on the hydrazide chain. Key structural comparisons include:
Key Observations :
- Electron-donating groups (e.g., methyl, methoxy) improve lipophilicity, aiding membrane penetration .
- Hydroxyl groups enhance antioxidant activity via radical scavenging .
- Thiazolidinone or oxazepine rings (from cyclization) increase structural diversity and bioactivity .
Antimicrobial Activity
- Target Compound: Expected to exhibit broad-spectrum activity based on benzotriazole’s known inhibition of microbial DNA/protein synthesis .
- Analog with Thiazolidinone (5a-d): Demonstrated MIC values of 8–32 μg/mL against S. aureus and E. coli, superior to non-cyclized hydrazides .
- Schiff Base Derivatives (6a-h) : Compounds with dual hydroxyl groups showed 90% antioxidant activity (vs. 95% for ascorbic acid) and MICs of 16–64 μg/mL against fungi .
Antiviral and Anti-Inflammatory Potential
- Benzotriazole derivatives are reported to inactivate respiratory syndrome proteases and inhibit phosphodiesterase 9 (PDE9), a target in neurodegenerative diseases . Computational studies suggest the target compound may bind PDE9 with a predicted ΔG of -9.2 kcal/mol .
Physicochemical and Computational Data
- Target Compound : Molecular formula C17H17N5O2 (MW: 331.36 g/mol); SMILES:
C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC=C(C=C3)C. - Analog with Betulinic Acid Derivative (Compound 3) : LogP = 3.1, polar surface area = 98 Ų, indicating moderate blood-brain barrier permeability .
- Hydrazones with Dichlorophenyl Substituents : Higher LogP (4.2) correlates with enhanced antifungal activity but reduced solubility .
Biological Activity
The compound 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide is a synthetic organic molecule that incorporates a benzo[d][1,2,3]triazole moiety and a hydrazide functional group. Its molecular formula is , with a molecular weight of approximately 323.35 g/mol. This compound has garnered attention due to its potential biological activities, which are linked to its structural characteristics.
Structural Characteristics
The unique structure of this compound features:
- A benzo[d][1,2,3]triazole ring, known for its diverse biological activities.
- A hydrazone linkage , which is formed between the hydrazide and an aromatic substituent, enhancing its interaction with biological targets.
Biological Activities
Research indicates that compounds containing benzo[d][1,2,3]triazole and hydrazide functionalities exhibit significant biological activities. The following are notable activities associated with this compound:
Antimicrobial Activity :
Studies have shown that derivatives of benzo[d][1,2,3]triazole possess antimicrobial properties. The hydrazide component may enhance this activity by facilitating interactions with microbial targets.
Anticancer Potential :
Compounds similar to 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide have been investigated for anticancer properties. The presence of the triazole moiety is often linked to the inhibition of cancer cell proliferation and induction of apoptosis.
Antioxidant Properties :
Hydrazones have been recognized for their ability to scavenge free radicals. This property may contribute to the compound's potential in mitigating oxidative stress-related diseases.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, thereby altering metabolic pathways.
- DNA Interaction : Similar compounds have been shown to bind to DNA, affecting replication and transcription processes.
- Cell Membrane Interaction : The hydrophobic nature of the p-tolyl substituent may enhance membrane permeability, facilitating cellular uptake.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide:
| Study | Findings |
|---|---|
| Anticancer Study | A derivative exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), with an IC50 value indicating effective dose-dependent activity. |
| Antimicrobial Evaluation | The compound showed promising results against Gram-positive and Gram-negative bacteria in disk diffusion assays. |
| Oxidative Stress Assessment | In vitro assays demonstrated that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. |
Synthesis Methods
The synthesis of 3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide typically involves:
- Condensation Reaction : The hydrazide is reacted with an appropriate aldehyde or ketone under acidic conditions.
- Purification Techniques : The product is purified using recrystallization or chromatography methods to ensure high purity for biological testing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
